3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
Description
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O7/c1-28-17-7-4-15(5-8-17)25(27)32-18-9-10-19-22(13-18)31-14-20(24(19)26)16-6-11-21(29-2)23(12-16)30-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISAUBNIOLJFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, where a suitable phenol derivative is reacted with an aldehyde in the presence of a base to form the chromone structure. Subsequent steps may include methylation and esterification reactions to introduce the methoxy and benzoate groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chromone ring can be oxidized to form quinones.
Reduction: : Reduction reactions can lead to the formation of dihydrochromones.
Substitution: : Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Quinones and their derivatives.
Reduction: : Dihydrochromones.
Substitution: : Various substituted chromones depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its chromone core is valuable in the development of new pharmaceuticals and organic materials.
Biology
Biologically, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has shown potential as an antioxidant and anti-inflammatory agent. It can scavenge free radicals and inhibit inflammatory pathways, making it useful in studying oxidative stress and inflammation.
Medicine
Medically, this compound has been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. Its ability to modulate various signaling pathways makes it a candidate for drug development.
Industry
In industry, this compound can be used in the formulation of cosmetic products due to its antioxidant properties. It can help protect skin from oxidative damage and improve the shelf life of products.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate exerts its effects involves multiple molecular targets and pathways. It can modulate enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response, and activate antioxidant pathways to reduce oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: : A simpler benzoic acid derivative with antioxidant properties.
3,4-Dimethoxyphenylpropionic acid: : A related compound with similar structural features but different functional groups.
Chromone derivatives: : Other chromone-based compounds with varying substituents and biological activities.
Uniqueness
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate stands out due to its specific combination of methoxy groups and the chromone core, which contribute to its unique biological activities. Its dual functionality as both an antioxidant and an anti-inflammatory agent makes it particularly valuable in research and potential therapeutic applications.
Biological Activity
3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a synthetic compound belonging to the chromenone derivatives, which are known for their diverse biological activities. This compound features a chromenone core structure with specific methoxy substitutions that enhance its solubility and biological efficacy. Recent studies have focused on its potential applications in medicinal chemistry, particularly its anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 414.44 g/mol. The compound's structure includes:
- Chromenone Core : A bicyclic structure that is central to its biological activity.
- Methoxy Substituents : Located at the 3 and 4 positions of the phenyl ring, enhancing solubility and reactivity.
Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of methoxy groups in this compound contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may play a role in cancer prevention.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. The inhibition of COX-2 has implications for managing conditions characterized by inflammation, including arthritis and other chronic inflammatory diseases.
Anticancer Properties
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it has demonstrated significant activity against breast cancer (MCF-7) and other tumor cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | COX inhibition | |
| Anticancer | Induction of apoptosis |
Case Studies
- Cytotoxicity Against MCF-7 Cells : A study assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated an IC50 value suggesting potent activity that warrants further investigation into its therapeutic potential .
- Inhibition of COX Enzymes : Another study explored the compound's inhibitory effects on COX enzymes, revealing that it could significantly reduce inflammation markers in vitro .
Research Findings
Recent investigations have highlighted the potential of this compound as a multi-targeted therapeutic agent. Its ability to interact with various biological pathways makes it a candidate for further development in pharmacology.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer progression and inflammation. These studies suggest strong binding affinities due to hydrogen bonding and hydrophobic interactions with key residues in the active sites of enzymes like COX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
